(R)-Curvularin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20O5 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
(5R)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione |
InChI |
InChI=1S/C16H20O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h7,9-10,17,19H,2-6,8H2,1H3/t10-/m1/s1 |
InChI Key |
VDUIGYAPSXCJFC-SNVBAGLBSA-N |
SMILES |
CC1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |
Isomeric SMILES |
C[C@@H]1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |
Canonical SMILES |
CC1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |
Pictograms |
Irritant |
Synonyms |
10,11-dehydrocurvularin curvularin |
Origin of Product |
United States |
Discovery, Isolation, and Natural Production of Curvularin
Fungal Origins and Microbial Diversity as Sources of Curvularin (B155139)
Curvularin and its derivatives are secondary metabolites produced by a variety of filamentous fungi. researchgate.netnih.govnih.gov The principal fungal genus associated with curvularin production is Curvularia, which encompasses numerous species known to synthesize this macrolide. nih.govfrontiersin.org However, the capacity to produce curvularin is not limited to this genus. Research has demonstrated that species belonging to the genera Penicillium, Alternaria, and Cochliobolus are also prolific producers of these compounds. nih.govmdpi.comresearchgate.netacs.org
The microbial diversity of curvularin sources is extensive, with numerous species and strains identified as producers. For instance, a marine-derived fungal strain, Penicillium sp. SF-5859, was found to yield a new curvularin derivative alongside eight known curvularin-type polyketides. nih.gov Similarly, the co-culture of a marine mangrove endophytic fungus, Penicillium brocae MA-231, with the phytopathogen Curvularia spicifera QA-26, resulted in the isolation of a new curvularin derivative, curvulone C. nih.gov An endophytic fungus identified as Cochliobolus sp. G2-20, isolated from Sapindus saponaria L., was also reported to be a significant producer of curvularin. researchgate.net Furthermore, new curvularin derivatives have been isolated from the hydrothermal vent sediment fungus Penicillium sp. HL-50. nih.gov The endophytic fungus Curvularia geniculata has been shown to produce hybrid peptide-polyketides known as curvularides. frontiersin.org
| Fungal Genus | Select Species/Strains | Reference(s) |
| Curvularia | Curvularia sp., C. spicifera, C. geniculata, C. lunata, C. intermedia | researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net |
| Penicillium | Penicillium sp. SF-5859, P. brocae MA-231, Penicillium sp. HL-50 | mdpi.comnih.govnih.govnih.gov |
| Alternaria | Alternaria tomato | acs.orgtandfonline.com |
| Cochliobolus | Cochliobolus sp. G2-20 | researchgate.net |
Environmental Niches of Curvularin-Producing Organisms (e.g., Marine, Endophytic)
The organisms responsible for producing (R)-Curvularin inhabit a wide array of environmental niches, demonstrating remarkable adaptability. A significant number of these fungi are found in marine environments. For example, Penicillium sp. SF-5859 was isolated from an unidentified sponge collected in the Ross Sea. nih.gov Another Curvularia species was isolated from the marine red alga Gracilaria folifera, and yet another from Acanthophora spicifera. frontiersin.orgresearchgate.netsci-hub.se The marine mangrove endophytic fungus Penicillium brocae MA-231 is another example of a marine-sourced producer. nih.gov The discovery of curvularin derivatives from a fungus in hydrothermal vent sediments, Penicillium sp. HL-50, highlights the presence of these fungi in unique and extreme marine environments. nih.gov
Endophytic relationships, where fungi reside within the tissues of living plants without causing any apparent disease, are another critical source of curvularin-producing organisms. An endophytic Curvularia sp. was isolated from the medicinal plant Rauwolfia macrophylla. nih.gov Similarly, another endophytic Curvularia species was isolated from the leaves of Picralima nitida. scispace.com The endophytic fungus Cochliobolus sp. G2-20 was isolated from the medicinal plant Sapindus saponaria L. researchgate.net This endophytic lifestyle is believed to be a symbiotic relationship, and the production of bioactive secondary metabolites like curvularin may play a role in protecting the host plant. nih.gov
| Environmental Niche | Host/Source | Fungal Species/Strain | Reference(s) |
| Marine | Unidentified Sponge | Penicillium sp. SF-5859 | nih.gov |
| Marine | Red Alga (Gracilaria folifera) | Curvularia sp. | researchgate.netsci-hub.se |
| Marine | Red Alga (Acanthophora spicifera) | Curvularia sp. | frontiersin.org |
| Marine | Mangrove (Endophytic) | Penicillium brocae MA-231 | nih.gov |
| Marine | Hydrothermal Vent Sediment | Penicillium sp. HL-50 | nih.gov |
| Terrestrial | Endophytic (Rauwolfia macrophylla) | Curvularia sp. | nih.gov |
| Terrestrial | Endophytic (Picralima nitida) | Curvularia sp. | scispace.com |
| Terrestrial | Endophytic (Sapindus saponaria L.) | Cochliobolus sp. G2-20 | researchgate.net |
Research Methodologies for Isolation and Purification of Curvularin from Natural Sources
The isolation and purification of this compound from its natural fungal sources involve a series of well-established laboratory techniques. The process typically begins with the large-scale fermentation of the selected fungal strain in a suitable culture medium. researchgate.netnih.gov Following an adequate incubation period to allow for the production of secondary metabolites, the fungal biomass and culture broth are harvested.
The next step involves the extraction of the crude metabolites. This is commonly achieved by using organic solvents, with ethyl acetate (B1210297) being a frequently employed choice for partitioning the compounds from the aqueous culture filtrate. nih.govresearchgate.netsci-hub.se The resulting crude extract, a complex mixture of various compounds, then undergoes further purification.
Chromatographic techniques are central to the purification of curvularin. Column chromatography is often used as an initial step to separate the crude extract into fractions of decreasing complexity. researchgate.net These fractions are then subjected to more refined chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), to isolate the pure compound. researchgate.net
Once isolated, the structural elucidation of curvularin and its derivatives is accomplished through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) and Mass Spectrometry (MS) are indispensable for determining the chemical structure. nih.govnih.gov In some cases, single-crystal X-ray diffraction analysis is used to confirm the absolute stereochemistry of the molecule. researchgate.netsci-hub.se
Biosynthesis of Curvularin
Polyketide Synthase (PKS) Pathways in Curvularin (B155139) Biosynthesis
The biosynthesis of the curvularin scaffold is initiated via a type I iterative polyketide synthase (PKS) pathway. nih.gov Research on the closely related precursor, 10,11-dehydrocurvularin, in Aspergillus terreus has identified a gene cluster responsible for its production. asm.orgresearchgate.net This cluster contains two key PKS genes, AtCURS1 and AtCURS2, which encode a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS), respectively. asm.orgresearchgate.net
The hrPKS, AtCURS1, is predicted to synthesize a tetraketide starter unit. asm.org This starter unit is then transferred to the nrPKS, AtCURS2, for further chain extension and cyclization to form the 12-membered lactone ring characteristic of dehydrocurvularin (B13541). asm.org This collaboration between a hrPKS and an nrPKS is a notable feature of this biosynthetic pathway, distinguishing it from the pathways of structurally similar resorcylic acid lactones like radicicol (B1680498) and zearalenone. asm.org The biosynthesis of these related compounds also involves two PKSs, but with differences in the starter unit synthesis and subsequent cyclization steps. asm.org
Polyketides are a structurally diverse class of secondary metabolites synthesized by multidomain enzymes called polyketide synthases (PKSs). nih.gov The PKS genes play a crucial role in the pathogenicity of some fungi, such as Curvularia lunata, by influencing their metabolic networks. nih.gov
Enzymatic Steps and Catalytic Mechanisms in the Biosynthetic Route
The enzymatic cascade for curvularin biosynthesis, elucidated through studies on its precursor 10,11-dehydrocurvularin, involves a sequence of catalytic events mediated by the domains within the PKS enzymes. asm.orgnih.gov Polyketide and nonribosomal peptide biosyntheses are catalyzed by large, multi-domain enzymes known as megasynthases that operate in an assembly-line fashion. nih.gov
The process begins with the hrPKS (AtCURS1) which is responsible for generating the initial tetraketide chain. asm.org This is followed by the action of the nrPKS (AtCURS2), which catalyzes the subsequent elongation and cyclization of the polyketide chain. asm.org A key mechanistic step is the aldol (B89426) condensation reaction, which is programmed differently in curvularin biosynthesis compared to other resorcylic acid lactones. researchgate.net This differential programming results in a distinct cyclization pattern, leading to the formation of the dihydroxyphenylacetic acid scaffold of dehydrocurvularin. researchgate.net The final step in the formation of the macrocycle is a thioesterase (TE) catalyzed cyclization. researchgate.net
Following the synthesis of 10,11-dehydrocurvularin by the PKS machinery, a final reduction step is required to yield (R)-curvularin. This reduction is catalyzed by a reductase enzyme, which converts the double bond at the 10,11 position to a single bond.
Biotransformation Studies of Curvularin and Related Compounds
Biotransformation studies have demonstrated the capacity of various microorganisms to modify the curvularin structure, yielding new metabolites. nih.gov The fungus Beauveria bassiana ATCC 7159 has been shown to transform curvularin through hydroxylation, glucosidation, and methylglucosidation. nih.gov
Incubation of curvularin with B. bassiana resulted in the production of three new metabolites: curvularin-7-O-beta-D-glucopyranoside, curvularin-4'-O-methyl-7-O-beta-D-glucopyranoside, and 6-hydroxycurvularin-4'-O-methyl-6-O-beta-D-glucopyranoside. nih.gov The enzymes responsible for these transformations, including hydroxylases, glucosyltransferases, and methylases, appear to be constitutive in this organism. nih.gov
The fungus Curvularia lunata has been utilized for the biotransformation of benzoylacetonitrile, leading to the highly diastereo- and enantioselective synthesis of α-alkyl β-hydroxy nitriles. rsc.org This demonstrates the potential of Curvularia species in mediating stereoselective biotransformations.
Interactive Data Table: Biotransformation of Curvularin
| Microorganism | Substrate | Transformation Type | Resulting Metabolites | Reference |
|---|---|---|---|---|
| Beauveria bassiana ATCC 7159 | Curvularin | Hydroxylation, Glucosidation, Methylglucosidation | curvularin-7-O-beta-D-glucopyranoside, curvularin-4'-O-methyl-7-O-beta-D-glucopyranoside, 6-hydroxycurvularin-4'-O-methyl-6-O-beta-D-glucopyranoside | nih.gov |
Genetic and Molecular Basis of Curvularin Production in Fungi
The genetic blueprint for curvularin biosynthesis is located within a dedicated biosynthetic gene cluster (BGC). asm.orgsecondarymetabolites.org In fungi, the genes responsible for the biosynthesis of secondary metabolites are typically organized in such clusters. mdpi.com
A genomic locus responsible for the production of 10,11-dehydrocurvularin has been identified in Aspergillus terreus AH-02-30-F7. asm.org This cluster spans approximately 31,000 nucleotides and contains the core PKS genes, AtCURS1 and AtCURS2, along with other genes predicted to be involved in regulation and transport of the final product. asm.orgsecondarymetabolites.org
The table below details the genes identified within the dehydrocurvularin biosynthetic gene cluster from Aspergillus terreus.
Interactive Data Table: Genes in the Dehydrocurvularin Biosynthetic Cluster of Aspergillus terreus
| Gene Name | Protein Product | Predicted Function | Reference |
|---|---|---|---|
| curS1 (AtCURS1) | AGC95324.1 | Highly reducing polyketide synthase (hrPKS) | asm.orgsecondarymetabolites.org |
| curS2 | - | Non-reducing polyketide synthase (nrPKS) | asm.orgsecondarymetabolites.org |
| curE | AGC95325.1 | Putative exporter | asm.orgsecondarymetabolites.org |
| curR | AGC95322.1 | Putative transcriptional regulator | asm.orgsecondarymetabolites.org |
The expression of these genes is tightly regulated, and pathway-specific transcription factors often control the entire cluster. nih.gov The heterologous expression of the AtCURS1 and AtCURS2 genes in Saccharomyces cerevisiae successfully reconstituted the biosynthesis of 10,11-dehydrocurvularin, confirming their central role in the pathway. asm.orgresearchgate.net
Chemical Synthesis Strategies for R Curvularin and Its Analogues
Total Synthesis Approaches to (R)-Curvularin
The total synthesis of curvularin (B155139), particularly its naturally occurring (-)-enantiomer, has been approached through various strategies that prioritize stereocontrol and efficient ring formation. A common retrosynthetic analysis reveals two key fragments: a substituted aromatic piece and a chiral aliphatic chain.
Retrosynthetic Analysis:
A logical retrosynthetic disconnection of the curvularin macrocycle is at the ester linkage, yielding a hydroxy acid precursor. This seco-acid can be further broken down. The aliphatic side chain containing the chiral center is often derived from a small, enantiomerically pure starting material, while the aromatic portion is typically built from a substituted benzene (B151609) derivative.
For instance, a concise total synthesis of (-)-Curvularin has been developed starting from commercially available (S)-(−)-propylene epoxide and (3,5-Dimethoxyphenyl)acetic acid. rsc.org This approach highlights a convergent strategy where the two main fragments are synthesized separately and then coupled before the final ring-closing step.
Stereoselective Methods:
The stereochemistry at the C11 position (in the case of this compound) is a crucial aspect of the synthesis. To achieve high stereoselectivity, syntheses often employ chiral pool starting materials, such as enantiopure epoxides or other readily available chiral molecules. For example, the synthesis of (-)-curvularin has utilized (S)-(−)-propylene epoxide to establish the correct stereocenter that is carried through the synthetic sequence. rsc.org Another approach involved the use of a chiral phosphoramidite (B1245037) ligand to achieve high catalytic activity and regioselectivity in key steps. rsc.org Stereoselective synthesis strategies are paramount in ensuring that the final product is obtained in high enantiomeric purity. snnu.edu.cn
Key Synthetic Methodologies and Reactions Utilized
The construction of the 12-membered ring of curvularin is a formidable synthetic hurdle. Consequently, macrolactonization is a pivotal step in most total syntheses of this natural product. Several methods have been successfully employed to achieve this transformation.
Macrolactonization:
Yamaguchi macrolactonization is a frequently utilized method for the synthesis of (-)-Curvularin. rsc.org This reaction involves the use of 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid of the seco-acid precursor, followed by an intramolecular esterification promoted by a base such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The Yamaguchi protocol is known for its efficacy in forming medium to large-sized lactones under mild conditions. rsc.org
Ring-Closing Metathesis (RCM):
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of macrocycles, including analogues of curvularin. nih.gov This reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the formation of a carbon-carbon double bond to close the ring. nih.govnih.gov RCM is attractive due to its high functional group tolerance and the ability to form various ring sizes. nih.govmdpi.com For example, a unified strategy for the synthesis of (S)-Curvularin and its homologues employed RCM as a key ring-closing step. tandfonline.com The choice of catalyst and reaction conditions is critical for the success of the RCM reaction. nih.gov
| Methodology | Description | Key Reagents/Catalysts | Application in Curvularin Synthesis |
| Yamaguchi Macrolactonization | A method for the formation of esters (lactones) from hydroxy acids. | 2,4,6-trichlorobenzoyl chloride, DMAP, triethylamine | Total synthesis of (-)-Curvularin. rsc.org |
| Ring-Closing Metathesis (RCM) | A reaction that forms a carbon-carbon double bond to create a macrocycle. | Grubbs' catalysts (ruthenium-based) | Synthesis of (S)-Curvularin and its homologues. tandfonline.com |
Chemoenzymatic Synthesis and Biocatalysis in Curvularin Derivative Production
Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and selective synthetic routes. mdpi.com While specific examples of the chemoenzymatic synthesis of this compound are not extensively documented, the principles of biocatalysis offer promising avenues for the production of its derivatives.
Enzymes, particularly lipases, are well-suited for catalyzing macrolactonization reactions due to their high selectivity. researchgate.netnih.gov The enzymatic synthesis of macrocyclic lactones has been demonstrated for various substrates, often proceeding with high enantiospecificity. researchgate.net For instance, lipases have been used for the preparative synthesis of macrocyclic lactones from hydroxy acids and their esters in non-aqueous media. researchgate.net This approach could potentially be applied to the cyclization of a suitable seco-acid precursor of curvularin, offering a green and selective alternative to traditional chemical methods.
Furthermore, biocatalytic methods can be employed to generate chiral building blocks for the synthesis of curvularin analogues. For example, enzymatic resolutions can provide enantiomerically pure alcohols and amines that can be incorporated into the synthetic route. researchgate.net Thioesterase domains, which are responsible for macrocyclization in the biosynthesis of many natural products, are also being explored as versatile biocatalysts for the chemoenzymatic synthesis of macrolactones and macrolactams. rsc.orgnih.gov The development of these biocatalytic tools could pave the way for novel and more sustainable synthetic routes to curvularin and its derivatives.
| Biocatalytic Approach | Enzyme Class | Potential Application in Curvularin Synthesis |
| Enzymatic Macrolactonization | Lipases, Thioesterases | Cyclization of a seco-acid precursor to form the curvularin macrocycle. rsc.orgresearchgate.net |
| Kinetic Resolution | Hydrolases, Dehydrogenases | Preparation of enantiomerically pure building blocks for the synthesis. researchgate.net |
| Cascade Reactions | P450 Hydroxylases, Lipases | Multi-step synthesis of macrocycles from simpler precursors. nih.gov |
Development of Novel Synthetic Routes for Stereoisomers and Homologues
The development of novel synthetic routes has not only targeted the natural product itself but also its stereoisomers and homologues to explore structure-activity relationships. A notable example is the synthesis of (S)-Curvularin and its 13-, 14-, and 16-membered lactone homologues. tandfonline.com
This synthetic strategy employed a Kochi oxidative decarboxylation and a ring-closing metathesis reaction as the key steps. tandfonline.com This approach allows for the variation of the ring size by using different length diene precursors for the RCM reaction. The synthesis of these homologues has been instrumental in evaluating their biological activities, such as their inhibitory effects on iNOS promoter activity. tandfonline.com The ability to synthesize a range of stereoisomers and homologues is crucial for understanding the structural requirements for the biological activity of curvularin-related compounds.
Pre Clinical Biological Activities and Molecular Mechanisms of R Curvularin
Anti-inflammatory Activities in Cellular and Pre-clinical Models
(R)-Curvularin and its derivatives have demonstrated significant anti-inflammatory properties in various in vitro models. These effects are primarily attributed to the inhibition of key inflammatory mediators and signaling pathways.
This compound and its related metabolites have been shown to be potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory therapies. Studies have demonstrated that curvularin-type metabolites can strongly inhibit LPS-induced NO overproduction, with IC50 values for some derivatives ranging from 1.9 µM to 18.1 µM. nih.govnih.govresearchgate.net This inhibitory effect on NO production is a key indicator of the anti-inflammatory potential of these compounds.
Inhibitory Concentration (IC50) of Curvularin-Type Metabolites on NO Production
| Compound | IC50 (µM) for NO Inhibition | Cell Line | Stimulant |
|---|---|---|---|
| Curvularin-type metabolites (range) | 1.9 - 18.1 | RAW264.7 macrophages | LPS |
The anti-inflammatory effects of this compound and its analogues are mediated through the modulation of several key inflammatory proteins and signaling pathways. A significant mechanism is the attenuation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in LPS-stimulated macrophages. nih.govnih.gov The inhibition of these enzymes leads to a decrease in the production of NO and prostaglandins, respectively, which are critical mediators of inflammation.
Furthermore, research has shown that these compounds can suppress the upregulation of pro-inflammatory mediators and cytokines by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Some curvularin (B155139) macrolides have demonstrated NF-κB inhibitory activity with IC50 values as low as 5.41 µM.
A derivative of curvularin, 10,11-dehydrocurvularin (DCV), has been identified as a specific inhibitor of the NLRP3 inflammasome. nih.govcjnmcpu.com Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. DCV was found to reduce IL-1β secretion and caspase-1 activation, key downstream effectors of NLRP3 inflammasome activation. nih.gov The mechanism of action involves the disruption of the interaction between NEK7 and NLRP3, which is essential for the inflammasome's assembly and activation. nih.govcjnmcpu.com This suggests that curvularin-related compounds could be valuable in the management of NLRP3-driven inflammatory conditions.
Anticancer Potential in Pre-clinical Cell Line Studies
In addition to its anti-inflammatory properties, this compound and its derivatives have been investigated for their potential as anticancer agents. These studies have primarily been conducted in vitro using various tumor cell lines.
Several curvularin macrolides have exhibited antiproliferative activity against a range of human tumor cell lines. For instance, certain derivatives have shown cytotoxicity against HT1080 (fibrosarcoma), T46D (breast cancer), and A2780S (ovarian cancer) cell lines, with IC50 values ranging from 2.48 to 29.17 μM. This demonstrates the potential of these compounds to inhibit the growth of cancer cells.
Cytotoxicity (IC50) of Curvularin Macrolides against Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 Range (µM) |
|---|---|---|
| HT1080 | Fibrosarcoma | 2.48 - 29.17 |
| T46D | Breast Cancer | 2.48 - 29.17 |
| A2780S | Ovarian Cancer | 2.48 - 29.17 |
The role of curvularin compounds as inhibitors of Heat Shock Protein 90 (HSP90) is an area of ongoing investigation. HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in cancer progression. Interestingly, one of its derivatives, 10,11-dehydrocurvularin, has been identified as a potent activator of the heat shock response, which involves the overexpression of chaperones including HSP90. nih.gov This finding suggests a complex interaction with the heat shock pathway, and further research is required to fully elucidate the potential of this compound or its derivatives as direct HSP90 inhibitors for cancer therapy.
Antagonism of Quorum Sensing in Bacterial Systems (e.g., Pseudomonas aeruginosa)
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Inhibition of QS is considered a promising strategy to combat bacterial infections. Curvularin has been identified as an antagonist of the RhlR quorum sensing system in the opportunistic human pathogen Pseudomonas aeruginosa. nih.gov
At low micromolar concentrations (1–30 μM), curvularin potently and selectively inhibits the production of the virulence factors pyocyanin (B1662382) and rhamnolipid without affecting the viability of P. aeruginosa. nih.gov This selective inhibition targets the RhlR receptor, while having negligible effects on the LasR receptor at these concentrations. By antagonizing the RhlR system, curvularin can reduce the in vivo virulence of both wild-type and lasR mutant strains of P. aeruginosa. nih.gov These findings highlight the potential of curvularin as a lead compound for the development of novel anti-infective agents that target bacterial communication rather than bacterial growth, potentially reducing the development of antibiotic resistance.
Other Investigated Pre-clinical Biological Activities (e.g., Antifungal, Antitrypanosomal)
While this compound is investigated for various bioactivities, its direct antifungal and antitrypanosomal effects appear limited based on available research. However, its derivatives have shown notable activity in some areas.
Antifungal Activity
Reports on the direct antifungal activity of this compound are scarce, with some studies indicating a lack of significant inhibition against tested microorganisms. In contrast, its analogue, dehydrocurvularin (B13541), has demonstrated antifungal properties against pathogenic yeasts. Research shows that dehydrocurvularin exhibits activity against Candida albicans and the multidrug-resistant Candida auris. researchgate.netnih.gov The primary mechanism of this activity is not fungicidal but rather the inhibition of a critical virulence factor: adhesion. researchgate.netnih.gov
Dehydrocurvularin was found to prevent the adherence of C. albicans to human adenocarcinoma cells. nih.gov This is achieved by modulating the expression of genes crucial for fungal adhesion and the formation of hyphae, which are filamentous structures that invade host tissues. nih.gov Specifically, exposure to dehydrocurvularin leads to the decreased expression of key genes such as HWP1 (Hyphal Wall Protein 1), EFG1 (Enhanced Filamentous Growth 1), and ECE1 (Extent of Cell Elongation 1). nih.gov
Table 1: Antifungal Activity of Dehydrocurvularin
| Compound | Target Organism(s) | Observed Effect | Molecular Mechanism |
|---|
Antitrypanosomal Activity
There is a notable lack of scientific literature detailing the evaluation of this compound for antitrypanosomal activity. Targeted searches for studies investigating its effects against Trypanosoma species, the parasites responsible for trypanosomiasis (e.g., sleeping sickness and Chagas disease), did not yield specific results. Research into the antitrypanosomal potential of natural products is extensive, but this compound does not appear to be a widely studied compound in this context. researchgate.netnih.gov
Cellular and Molecular Mechanisms of Action
The molecular mechanisms underlying the biological activities of this compound and its derivatives have been primarily elucidated in the contexts of anti-inflammatory action and the inhibition of bacterial communication (quorum sensing).
Inhibition of the NF-κB Pathway
A significant mechanism of action for curvularin-type metabolites is the suppression of inflammatory responses through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial protein complex that controls the transcription of genes involved in inflammation, immunity, and cell survival. youtube.comnih.gov
In preclinical models using lipopolysaccharide (LPS)-stimulated macrophages, curvularin derivatives have been shown to potently inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition is a direct result of the compound's ability to attenuate the expression of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The suppression of these pro-inflammatory enzymes is achieved by blocking the activation of the NF-κB pathway, which prevents the translocation of NF-κB into the nucleus and the subsequent transcription of target inflammatory genes. nih.govyoutube.com This anti-inflammatory action does not appear to involve the mitogen-activated protein kinase (MAPK) pathway. nih.gov
Table 2: Anti-Inflammatory Mechanism of Curvularin Derivatives
| Molecular Target / Mediator | Effect | Key Signaling Pathway |
|---|---|---|
| Nitric Oxide (NO) | Production inhibited. nih.gov | NF-κB nih.gov |
| Prostaglandin E2 (PGE2) | Production inhibited. nih.gov | NF-κB nih.gov |
| Inducible NO Synthase (iNOS) | Expression attenuated. nih.gov | NF-κB nih.gov |
Antagonism of Quorum Sensing
This compound has been identified as an antagonist of quorum sensing (QS), a cell-to-cell communication system that bacteria like Pseudomonas aeruginosa use to coordinate collective behaviors, including the production of virulence factors. nih.govnih.govmdpi.com The QS network in P. aeruginosa is complex and includes several interconnected systems, such as the las and rhl systems. nih.gov
Research has demonstrated that at low concentrations, curvularin selectively targets and inhibits the rhl system without significantly affecting the las system. nih.gov It specifically functions as an antagonist to the RhlR transcriptional regulator. nih.gov The mechanism involves interfering with the binding of RhlR's natural signaling molecule, N-butanoyl-L-homoserine lactone (BHL). nih.gov By blocking this interaction, curvularin prevents the RhlR-mediated activation of target genes. This leads to a marked reduction in the production of Rhl-controlled virulence factors, such as pyocyanin and rhamnolipid, without affecting bacterial growth. nih.gov This selective targeting of the RhlR regulator is particularly relevant as a potential anti-virulence strategy. nih.govresearchgate.net
Table 3: Quorum Sensing Inhibition by this compound
| Target Organism | Target System | Molecular Target | Effect on Virulence Factors |
|---|
Structure Activity Relationship Sar Studies of R Curvularin Derivatives
Impact of Macrocyclic Lactone Ring Modifications on Bioactivity (e.g., Ring Size, Substituents)
The 12-membered macrocyclic lactone ring of curvularin (B155139) is a critical determinant of its biological activity. Modifications to this ring, including changes in size and the introduction of various substituents, have been shown to significantly influence its therapeutic potential.
The rigidity and conformation of the macrocycle are crucial for its interaction with biological targets. The size of the macrocyclic ring plays a significant role in defining its conformation and, consequently, its bioactivity. While specific studies on varying the ring size of (R)-Curvularin are limited, research on macrocycles in general suggests that both ring size and the resulting conformational flexibility are key factors in their biological function.
Modifications to the aliphatic chain of the macrolactone ring have demonstrated a notable impact on the anti-inflammatory activity of curvularin-type metabolites. For instance, the introduction of unsaturation, such as in (S)-dehydrocurvularin, or the addition of methoxy (B1213986) and hydroxy groups at position 11, can lead to stronger anti-inflammatory effects compared to the parent (S)-curvularin. nih.gov This suggests that the aliphatic part of the molecule is a viable target for synthetic modifications to enhance bioactivity. nih.gov Furthermore, the opening of the 12-membered lactone ring has been shown to cause a significant decrease in anti-inflammatory activity, highlighting the importance of the cyclic structure.
The introduction of a double bond at the C-10 position has also been found to significantly increase the cytotoxic activities of curvularin analogues. nih.gov This modification alters the planarity and electronic properties of the macrocycle, which likely affects its binding to target molecules.
The following table summarizes the impact of selected macrocyclic lactone ring modifications on the bioactivity of curvularin derivatives.
| Modification | Effect on Bioactivity | Example Compound(s) |
|---|---|---|
| Unsaturation (e.g., C-10 double bond) | Increased cytotoxic and anti-inflammatory activity | (S)-dehydrocurvularin |
| Hydroxylation/Methoxylation at C-11 | Increased anti-inflammatory activity | 11-hydroxycurvularin, 11-methoxycurvularin |
| Ring Opening | Significant decrease in anti-inflammatory activity | N/A |
Role of the Resorcinol (B1680541) Moiety in Biological Potency (e.g., Phenol (B47542)/Resorcinol Groups)
The resorcinol moiety, a dihydroxybenzene ring, is another key pharmacophore of the this compound scaffold. The phenolic hydroxyl groups on this ring are crucial for various biological activities, including anti-inflammatory and antioxidant effects.
Studies have shown that the intact phenol groups of curvularin-type metabolites are essential for their anti-inflammatory activity. nih.gov The blocking of these hydroxyl groups, for instance through methylation or acetylation, leads to a significant decrease in this activity. nih.gov This is likely because the phenolic hydroxyls can act as hydrogen donors, which is a key mechanism for antioxidant activity and for interacting with biological targets. nih.gov The ability of phenolic structures to interact with proteins through hydrophobic interactions of the benzene (B151609) ring and hydrogen bonding from the hydroxyl groups is a well-established principle in medicinal chemistry.
The number and position of hydroxyl and methoxy groups on the aromatic ring of phenolic compounds are known to strongly influence their antioxidant and biological activities. mdpi.com For curvularin derivatives, the resorcinol structure appears to be optimal for certain activities.
The following table outlines the effects of modifying the resorcinol moiety on the bioactivity of curvularin derivatives.
| Modification | Effect on Bioactivity | Example Compound(s) |
|---|---|---|
| Blocking of phenol/resorcinol groups (e.g., methylation, acetylation) | Significant decrease in anti-inflammatory activity | 5-O-methylcurvularin, 5,7-di-O-acetylcurvularin |
Influence of Stereochemistry on Biological Activities
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of curvularin and its derivatives. solubilityofthings.com As chiral molecules, different stereoisomers of curvularin can exhibit vastly different interactions with chiral biological targets like enzymes and receptors, leading to varied pharmacological effects. biomedgrid.com
For many classes of compounds, stereochemistry is a driver for both potency and pharmacokinetics, affecting target binding, metabolism, and distribution. nih.gov Even subtle differences in the three-dimensional structure can lead to significant changes in biological outcomes. nih.gov Therefore, the specific stereochemical configuration of this compound is integral to its observed biological activities.
Effects of Specific Substitutions (e.g., Halogenation, Sulfur, Methylation, Acetylation) on SAR
The introduction of specific substituents at various positions on the this compound scaffold is a common strategy to modulate its physicochemical properties and biological activity.
Sulfur Substitution: The incorporation of sulfur-containing functional groups can significantly impact the bioactivity of natural products. In the case of curvularin analogues, sulfur substitution at the C-11 position has been shown to potentiate cytotoxic activities. nih.gov A study on sulfur-containing curvularin derivatives, Sumalarins A-C, isolated from Penicillium sumatrense, revealed potent cytotoxicity against several tumor cell lines. nih.gov This suggests that the introduction of sulfur at specific positions is a promising avenue for developing novel anticancer agents based on the curvularin scaffold.
Methylation: Methylation of the phenolic hydroxyl groups on the resorcinol moiety has a profound effect on the anti-inflammatory activity of curvularin. As mentioned previously, blocking these groups through the addition of a methyl group leads to a significant decrease in anti-inflammatory effects, underscoring the importance of the free hydroxyls for this particular activity. nih.gov
Acetylation: Similar to methylation, acetylation of the resorcinol hydroxyls also results in a marked reduction of the anti-inflammatory properties of curvularin derivatives. nih.gov However, in some contexts, acetylation has been shown to enhance the anticancer activity and oral bioavailability of other natural products. nih.govnih.gov This highlights the context-dependent nature of how such modifications can influence different biological activities.
The following table summarizes the effects of these specific substitutions on the bioactivity of curvularin derivatives.
| Substitution | Position | Effect on Bioactivity |
|---|---|---|
| Sulfur | C-11 | Increased cytotoxic activity |
| Methylation | Resorcinol moiety (C-5, C-7) | Decreased anti-inflammatory activity |
| Acetylation | Resorcinol moiety (C-5, C-7) | Decreased anti-inflammatory activity |
Computational Approaches and Modeling in SAR Elucidation
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for elucidating the SAR of this compound derivatives. nih.gov These in silico approaches can predict the biological activity of novel compounds and provide insights into their interactions with molecular targets, thereby guiding the design of more potent and selective analogues. rutgers.edunih.gov
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. aimspress.comnih.gov By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can identify the key structural features that govern bioactivity. While specific QSAR models for a broad range of this compound derivatives were not detailed in the provided search results, this methodology is highly applicable to this class of compounds.
Molecular docking simulations can predict the binding mode and affinity of a ligand to its target protein. For instance, a docking study of curvularin with the acetylcholine (B1216132) esterase (AChE) enzyme revealed that the curvularin molecule fits well into the receptor, showing better interactions than the standard drug galanthamine. nih.gov Such studies can help to rationalize the observed biological activities and guide the design of derivatives with improved binding characteristics.
These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates and providing a deeper understanding of the molecular basis of their activity.
Chemical Derivatization and Analogue Design
Synthesis of Novel Curvularin (B155139) Analogues and Homologues
The synthesis of curvularin analogues has been a subject of interest to explore structure-activity relationships (SAR) and develop compounds with improved therapeutic potential. Synthetic strategies have targeted modifications at various positions of the curvularin scaffold, including the macrolactone ring and the aromatic core.
Key synthetic approaches have included:
Ring-Size Homologation: The total synthesis of (S)-Curvularin and its 13-, 14-, and 16-membered lactone homologues has been achieved. nih.gov This was accomplished through a uniform strategy where key steps involved a Kochi oxidative decarboxylation and ring-closing metathesis. nih.gov
Glycosylation: Novel curvularin glycosides have been isolated from natural sources and also synthesized. For instance, curvularin-7-O-α-D-glucopyranoside was isolated from the marine actinomycete Pseudonocardia sp. HS7. researchgate.net This compound represents a rare macrolide with an α-D-glucopyranose substituent. researchgate.net
Hydroxylation and Methoxylation: Analogues such as (11S,15R)-11-hydroxycurvularin and (11R,15R)-11-hydroxycurvularin have been isolated and characterized. researchgate.net Furthermore, stereoselective syntheses of 11-α-methoxycurvularin and 11-β-methoxycurvularin have been accomplished, utilizing methods like Maruoka asymmetric allylation and Grubbs cross-metathesis.
Acylation and Halogenation: Derivatives such as di-O-acetyl and 4-chloro derivatives of (S)-curvularin have been synthesized to investigate their effects on biological activity. nih.gov
These synthetic endeavors have provided a range of new compounds for biological evaluation, contributing significantly to the understanding of curvularin's SAR.
Table 1: Examples of Synthesized (R)-Curvularin Analogues and Homologues
| Analogue/Homologue Name | Key Synthetic Strategy/Source | Reference |
|---|---|---|
| 13-membered lactone homologue | Ring-closing metathesis | nih.gov |
| 14-membered lactone homologue | Ring-closing metathesis | nih.gov |
| 16-membered lactone homologue | Ring-closing metathesis | nih.gov |
| Curvularin-7-O-α-D-glucopyranoside | Isolation from Pseudonocardia sp. HS7 | researchgate.net |
| (11S,15R)-11-hydroxycurvularin | Isolation from Pseudonocardia sp. HS7 | researchgate.net |
| 11-β-methoxycurvularin | Maruoka asymmetric allylation, Grubbs cross-metathesis | |
| di-O-acetyl-(S)-curvularin | Acetylation | nih.gov |
Biotransformation-Derived Curvularin Analogues
Biotransformation offers an alternative to chemical synthesis for generating novel analogues, often yielding products that are difficult to obtain through conventional chemical methods. The microbial transformation of curvularin has been successfully demonstrated, providing new derivatives with diverse functionalizations.
A notable study involved the incubation of curvularin with the fungus Beauveria bassiana (ATCC 7159). nih.govnih.gov This process afforded several new metabolites resulting from hydroxylation, glucosidation, and methylglucosidation of the parent compound. nih.govnih.gov The enzymes responsible for these transformations, including hydroxylase, glucosyl transferase, and methylase, were suggested to be constitutive enzymes of this organism. nih.govnih.gov
The primary biotransformation products identified were:
Curvularin-7-O-β-D-glucopyranoside: Formed through the glucosidation of the phenolic hydroxyl group at C-7. nih.govnih.gov
Curvularin-4'-O-methyl-7-O-β-D-glucopyranoside: A result of both glucosidation at C-7 and methylation of the glucose moiety. nih.govnih.gov
6-hydroxycurvularin-4'-O-methyl-6-O-β-D-glucopyranoside: This metabolite arises from hydroxylation of the aromatic ring, followed by methylglucosidation. nih.govnih.gov
These biotransformation-derived analogues expand the chemical diversity of the curvularin family and provide valuable compounds for assessing the impact of specific structural modifications on biological activity.
Table 2: Curvularin Analogues Derived from Biotransformation with Beauveria bassiana
| Biotransformation Product | Type of Modification(s) | Reference |
|---|---|---|
| Curvularin-7-O-β-D-glucopyranoside | Glucosidation | nih.govnih.gov |
| Curvularin-4'-O-methyl-7-O-β-D-glucopyranoside | Glucosidation, Methylation | nih.govnih.gov |
Strategies for Medicinal Chemistry Optimization of Curvularin Scaffolds
Medicinal chemistry efforts aim to optimize the curvularin scaffold to improve potency, selectivity, and other pharmacologically relevant properties. These strategies are guided by structure-activity relationship (SAR) studies, which correlate structural features with biological effects.
Key SAR findings for curvularin and its analogues include:
Integrity of the Macrolactone Ring: The 12-membered macrolactone ring is crucial for the anti-inflammatory activity of curvularin-type metabolites. nih.govnih.gov Analogues where this ring is cleaved lose their inhibitory activity against the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). nih.govnih.gov
Phenolic Hydroxyl Groups: The intact phenolic hydroxyl groups on the resorcinol (B1680541) ring are important for anti-inflammatory effects. nih.gov Blocking these groups, for example through acetylation, leads to a significant decrease in activity. researchgate.netnih.gov
Modifications on the Aliphatic Chain: Alterations to the aliphatic portion of the macrolactone ring can modulate activity. For instance, the introduction of unsaturation, such as in (10E,15S)-10,11-dehydrocurvularin, or the addition of hydroxyl or methoxy (B1213986) groups at the C-11 position can result in stronger anti-inflammatory activity compared to the parent (S)-curvularin. researchgate.netnih.gov
Ring Size: The size of the macrolactone ring influences biological activity. Studies on 13-, 14-, and 16-membered homologues of (S)-curvularin showed that the 14- and 16-membered rings had a slightly higher inhibitory effect on iNOS promoter activity than the natural 12-membered ring. nih.gov However, these larger ring homologues also exhibited higher cytotoxicity. nih.gov
These insights guide the rational design of new curvularin analogues. Optimization strategies may involve synthesizing derivatives with specific modifications to the aliphatic chain to enhance potency while maintaining the essential macrolactone and phenolic functionalities.
Table 3: Structure-Activity Relationship Summary for Curvularin Analogues
| Structural Modification | Impact on Anti-inflammatory Activity | Reference |
|---|---|---|
| Cleavage of macrolactone ring | Loss of activity | nih.govnih.gov |
| Blocking of phenolic -OH groups | Significant decrease in activity | researchgate.netnih.gov |
| Unsaturation in aliphatic chain (e.g., dehydrocurvularin) | Increased activity | researchgate.netnih.gov |
| Hydroxylation/Methoxy groups at C-11 | Increased activity | researchgate.netnih.gov |
Development of Probes and Modified Structures for Target Identification
Identifying the specific molecular targets of bioactive compounds like this compound is essential for understanding their mechanisms of action. This is often achieved through the use of chemical probes, which are modified versions of the parent molecule designed to covalently bind to or be captured with their protein targets. While specific chemical probes for this compound are not extensively documented in the literature, the principles of probe design can be applied to its scaffold based on known SAR data.
A typical chemical probe consists of three components:
Pharmacophore: The core structure of the bioactive molecule responsible for target binding (in this case, the curvularin scaffold).
Reporter Tag: A functional group that allows for detection and isolation of the probe-target complex. Common tags include biotin (B1667282) for affinity purification (e.g., with streptavidin beads) or a fluorophore for imaging.
Reactive Group: A moiety that forms a covalent bond with the target protein. For photoaffinity probes, this is a photo-activatable group like a diazirine or a benzophenone, which becomes reactive upon UV irradiation.
Strategies for Designing Curvularin-Based Probes:
Based on the SAR of curvularin, strategic locations for attaching a linker connected to a reporter tag or reactive group can be proposed. The goal is to modify the molecule at a position that does not disrupt its interaction with its biological target.
Attachment at Phenolic Hydroxyls: While SAR studies indicate that the phenolic hydroxyls are important for activity, derivatization at one of these positions with a linker could be explored. nih.gov However, this might diminish binding affinity.
Modification of the Aliphatic Chain: The aliphatic part of the macrolactone ring presents several potential sites for modification. SAR data suggests that changes in this region are tolerated and can even enhance activity. nih.gov Therefore, introducing a linker at a non-critical position on this chain would be a promising strategy for developing an effective chemical probe. For example, a position distal from the key carbonyl and hydroxyl groups could be targeted for derivatization.
By synthesizing such probes, researchers could perform experiments like affinity pull-downs followed by mass spectrometry to identify the proteins that directly bind to this compound in a cellular context, thereby elucidating its molecular targets and downstream pathways.
Advanced Analytical Methodologies in R Curvularin Research
High-Resolution Mass Spectrometry (HRMS) in Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the initial stages of structural elucidation for compounds like (R)-Curvularin. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm (parts per million), which allows for the determination of a molecule's elemental composition with a high degree of confidence. nih.govnih.gov
For this compound, which has a molecular formula of C₁₆H₂₀O₅, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark against which the experimentally determined mass is compared. The close agreement between the theoretical and observed mass confirms the molecular formula and rules out other potential formulas that might have the same nominal mass. For instance, in studies of curvularin (B155139) and its analogues isolated from fungal sources, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is routinely used to confirm their molecular formulas. nih.gov The data obtained from HRMS analysis is crucial for verifying the identity of the isolated compound before proceeding with more detailed structural and stereochemical analyses.
Table 1: Theoretical vs. Experimental Mass Data for Curvularin (C₁₆H₂₀O₅)
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀O₅ |
| Theoretical Monoisotopic Mass | 292.1311 Da |
| Typical Experimental Value (e.g., [M+H]⁺) | ~293.1384 Da |
| Typical Mass Accuracy | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound in solution. nih.gov A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is used to piece together the molecular skeleton and define its stereochemistry.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their nature (e.g., carbonyl, aromatic, aliphatic). For this compound, these spectra establish the presence of the key functional groups: a resorcinol (B1680541) ring, a macrocyclic lactone, a ketone, and a secondary methyl group.
2D NMR: To assemble the complete structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to trace out the spin systems within the molecule, for instance, connecting the protons along the aliphatic chain of the macrocycle.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. sdsu.edu This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. sdsu.edunih.gov HMBC is critical for connecting the different spin systems identified by COSY. For example, it can link the protons on the aromatic ring to the carbonyl carbons and the benzylic methylene (B1212753) group, thereby piecing together the entire molecular framework.
The stereochemistry at the chiral center (C15 in standard curvularin numbering) can be inferred from coupling constants and through Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY), which identify protons that are close in space.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Curvularin in CDCl₃
| Position | δ ¹³C (ppm) | δ ¹H (ppm) |
|---|---|---|
| 1 | 170.1 | - |
| 3 | 40.5 | 3.85 (d), 3.49 (d) |
| 4 | 108.0 | - |
| 5 | 160.9 | - |
| 6 | 102.5 | 6.22 (d) |
| 7 | 162.3 | - |
| 8 | 112.7 | 6.16 (d) |
| 9 | 137.9 | - |
| 10 | 208.1 | - |
| 11 | 47.9 | 2.78 (m) |
| 12 | 24.5 | 1.83 (m), 1.63 (m) |
| 13 | 24.9 | 1.50 (m) |
| 14 | 32.5 | 1.95 (m), 1.75 (m) |
| 15 | 76.5 | 5.20 (m) |
| 16-CH₃ | 21.2 | 1.35 (d) |
Note: Chemical shifts can vary slightly depending on the specific publication, solvent, and concentration.
Chiroptical Methods (e.g., CD Spectroscopy) for Absolute Configuration Determination
While NMR and HRMS can define the planar structure and relative stereochemistry of this compound, chiroptical methods are essential for determining its absolute configuration. wikipedia.orglibretexts.org Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for this purpose. nih.gov
ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a molecule's absolute stereochemistry. The absolute configuration of this compound is determined by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. nih.gov
This process involves:
Performing a conformational search for the (R) and (S) enantiomers using computational methods.
Calculating the theoretical ECD spectrum for the most stable conformers of one enantiomer (e.g., the R-enantiomer) using time-dependent density functional theory (TDDFT).
Comparing the calculated spectrum with the experimental spectrum obtained from a pure sample of the natural product.
A good match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer provides strong evidence for the assignment of the absolute configuration as (R). This approach has become a standard and reliable method for assigning the absolute stereochemistry of complex natural products when crystallographic methods are not feasible. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography provides the most definitive and unambiguous proof of a molecule's three-dimensional structure, including its absolute configuration, in the solid state. nih.gov The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of each atom in the crystal lattice can be determined. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are fundamental techniques for the isolation and purity assessment of this compound. Given that natural product extracts are complex mixtures, HPLC is crucial for separating the target compound from other metabolites.
For purity assessment, a reversed-phase HPLC method is typically employed, often using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is commonly used for detection, as the aromatic ring in this compound provides a strong chromophore. A pure sample of this compound should appear as a single, sharp peak in the chromatogram.
To separate this compound from its enantiomer, (S)-Curvularin, or to assess its enantiomeric purity, chiral HPLC is required. sigmaaldrich.combanglajol.info This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for this purpose. pravara.com The development of a robust chiral HPLC or UPLC method is essential for quality control and for ensuring that biological studies are conducted on an enantiomerically pure compound.
Therapeutic Lead Development and Future Research Directions
(R)-Curvularin as a Lead Compound for Drug Discovery (Pre-clinical Perspective)
This compound, a natural macrolide produced by various fungi, has emerged as a promising lead compound in preclinical drug discovery due to its diverse and potent biological activities. A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the desired target better. nih.govjddhs.com The process of lead optimization involves refining the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. jddhs.comnuvisan.com
This compound's potential as a therapeutic lead is particularly notable in the context of antimicrobial research. It has been identified as a potent and selective antagonist of the RhlR quorum sensing system in Pseudomonas aeruginosa. nih.gov Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression and collective behaviors, including virulence factor production. nih.gov In clinical isolates of P. aeruginosa, the LasR QS system is often mutated, leaving the RhlR system to independently regulate virulence. nih.gov this compound's ability to selectively target RhlR at low micromolar concentrations makes it a valuable candidate for developing therapies against chronic P. aeruginosa infections, which are notoriously difficult to treat due to antibiotic resistance. nih.gov
Preclinical studies have demonstrated that curvularin (B155139) effectively inhibits the production of key virulence factors regulated by the RhlR system, such as pyocyanin (B1662382) and rhamnolipid, without affecting the viability of the bacteria. nih.gov This anti-virulence approach is a compelling strategy as it may exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.
Beyond its anti-infective properties, curvularin and its derivatives have shown significant cytotoxic activity. Research indicates that these compounds can act as spindle poisons, interfering with the mitotic apparatus and effectively inhibiting cell division. researchgate.net This mechanism of action positions this compound and its analogues as potential lead compounds for the development of novel anticancer agents. The structure-activity relationship studies of various curvularin derivatives have revealed that minor structural modifications can lead to significant differences in their bioactive profiles, highlighting the potential for chemical synthesis and modification to optimize their therapeutic properties. researchgate.net
Table 1: Preclinical Bioactivities of this compound and its Derivatives
| Compound/Derivative | Biological Activity | Target Organism/Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| This compound | Quorum Sensing Antagonist | Pseudomonas aeruginosa | Potently and selectively inhibited pyocyanin and rhamnolipid production by antagonizing RhlR. | nih.gov |
| Curvularin | Cytotoxicity | Sea urchin embryos | Acted on components of the mitotic apparatus, inhibiting cell division. | researchgate.net |
| Curvularin Derivatives | Anti-inflammatory | Murine macrophage RAW264.7 cells | Suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production. | nih.gov |
| Curvularin & Dehydrocurvularin (B13541) | Antibacterial | Staphylococcus aureus | Exhibited differences in bioactive profiles related to minor structural differences. | researchgate.net |
Exploration of Novel Biological Targets and Pathways
The therapeutic potential of this compound is underpinned by its interaction with specific biological targets and pathways. A key, well-defined target is the transcriptional regulator RhlR in Pseudomonas aeruginosa. nih.gov By antagonizing RhlR, curvularin disrupts the quorum sensing cascade, leading to a significant reduction in the expression of virulence genes. nih.gov This selective targeting of a regulatory system, rather than an essential life process, is a sophisticated strategy for antimicrobial development. nih.gov
In the realm of oncology, the primary biological target appears to be the mitotic spindle. researchgate.net Curvularin and its analogue, 8-dehydrocurvularin, have been shown to induce malformations in mitotic spindles, such as barrel-shaped or miniature spindles, thereby arresting cell division. researchgate.net This points to an interaction with components of the mitotic apparatus, a pathway frequently targeted by established anticancer drugs.
Recent research has also uncovered the anti-inflammatory potential of curvularin derivatives, suggesting engagement with key inflammatory pathways. nih.gov Certain derivatives have been shown to significantly suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophages. nih.gov This inhibition is associated with the suppression of inflammation-related proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These findings suggest that curvularin derivatives may modulate signaling pathways such as the NF-kappa B (NF-κB) pathway, which is a critical regulator of the inflammatory response. nih.gov
Table 2: Known and Potential Biological Targets/Pathways for this compound and Derivatives
| Target/Pathway | Associated Disease/Process | Mechanism of Action | Compound Class | Reference |
|---|---|---|---|---|
| RhlR Quorum Sensing System | Bacterial Infection (P. aeruginosa) | Antagonism of the transcriptional regulator RhlR, inhibiting virulence factor production. | This compound | nih.gov |
| Mitotic Apparatus | Cancer | Disruption of mitotic spindle formation, leading to inhibition of cell division. | Curvularin, 8-dehydrocurvularin | researchgate.net |
| iNOS, COX-2 (Inflammatory Pathway) | Inflammation | Suppression of the expression of inflammation-related proteins. | Curvularin Derivatives | nih.gov |
| NF-κB Pathway (Potential) | Inflammation | Downregulation of transcription for pro-inflammatory genes. | Curvularin Derivatives | nih.gov |
Combination Strategies with this compound and Related Compounds (Pre-clinical)
While specific preclinical studies detailing combination therapies involving this compound are not extensively documented in the reviewed literature, its known mechanisms of action provide a strong rationale for such investigations. The development of combination therapies is a cornerstone of modern therapeutics, particularly in oncology and infectious diseases, as it can enhance efficacy, overcome resistance, and reduce toxicity. nih.govoxfordglobal.com
In the context of bacterial infections, a promising preclinical strategy would be to combine this compound with conventional antibiotics. Since this compound acts as an anti-virulence agent by inhibiting quorum sensing rather than killing the bacteria, it could potentially weaken the pathogen's defenses and pathogenic capabilities. nih.gov This could render the bacteria more susceptible to sub-lethal concentrations of traditional bactericidal or bacteriostatic antibiotics. Such a combination could potentially reduce the required dose of the antibiotic, thereby minimizing side effects and slowing the development of resistance.
In oncology, where combination therapies are standard, this compound's action as a mitotic spindle poison suggests potential synergy with other classes of chemotherapeutic agents. researchgate.net For example, it could be combined with DNA-damaging agents or drugs that target other phases of the cell cycle. The goal of such a combination would be to attack the cancer cells through multiple, complementary mechanisms, increasing the likelihood of cell death and overcoming resistance. oxfordglobal.com
Furthermore, the anti-inflammatory properties of curvularin derivatives could be leveraged in combination strategies. nih.gov For instance, in cancer therapy, inflammation is a known driver of tumor progression. A curvularin derivative could be combined with a targeted therapy to simultaneously inhibit cancer cell proliferation and modulate the tumor microenvironment. Preclinical models are essential for evaluating these potential synergies, determining optimal dosing ratios, and identifying any potential for antagonistic interactions before any consideration for clinical trials. nih.gov
Emerging Research Areas and Unexplored Potential
The multifaceted biological profile of this compound and its derivatives opens up several exciting avenues for future research. The discovery of potent anti-inflammatory activity in its analogues is a significant emerging area. nih.gov Further investigation into the specific mechanisms by which these compounds suppress inflammatory mediators like iNOS and COX-2 is warranted. This could lead to the development of novel treatments for a range of inflammatory diseases.
The success of this compound as a quorum sensing inhibitor in P. aeruginosa prompts exploration of its activity against other pathogenic bacteria that rely on similar communication systems. nih.gov Expanding the screening of this compound and its synthetic derivatives against a broader panel of multi-drug resistant pathogens could uncover new anti-infective applications.
In oncology, while the effect on the mitotic spindle is known, the full spectrum of its anticancer activity remains to be explored. researchgate.net Research could focus on identifying the specific molecular interactions within the mitotic apparatus and evaluating its efficacy in various cancer cell lines and preclinical tumor models. Furthermore, the potential for its derivatives to exhibit activity against other cancer hallmarks, such as angiogenesis or metastasis, is an unexplored frontier.
The vast chemical space of curvularin-type macrolides remains largely untapped. researchgate.net The isolation of new derivatives from natural sources, such as endophytic and marine-derived fungi, continues to yield compounds with novel structures and bioactivities. frontiersin.org Coupled with advances in synthetic chemistry, there is significant potential to create focused libraries of curvularin analogues designed to optimize potency and selectivity for specific biological targets, paving the way for the next generation of therapeutics derived from this versatile natural product scaffold.
Q & A
Q. How is (R)-Curvularin structurally characterized using NMR spectroscopy, and what key spectral markers distinguish it from its stereoisomers?
this compound’s structural elucidation relies on 1H and 13C NMR spectroscopy , with critical markers including δ 209.91 (C-9) and δ 172.90 (C-1) in the 13C spectrum, and δ 112.38 (C-4) and δ 73.94 (C-15) in the 1H spectrum . Comparative analysis with published data (e.g., HSQC and DEPT spectra) ensures stereochemical assignment accuracy. Researchers should cross-validate findings using heteronuclear correlation experiments and reference databases to resolve ambiguities in macrolide configurations .
Q. What methodologies are recommended for isolating this compound from fungal endophytes like Cochliobolus spp.?
Optimal isolation involves ethyl acetate extraction of fungal mycelia followed by chromatographic purification (e.g., silica gel column chromatography). Fractionation should prioritize polarity-based separation, with TLC monitoring using UV-vis or iodine staining. Final purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) to detect [M+H]+ ions at m/z 293.1 . Yield optimization requires adjusting fermentation parameters (e.g., pH, temperature, and carbon source) in fungal cultures .
Q. How can researchers validate the enantiomeric purity of this compound synthesized via asymmetric catalysis?
Enantiomeric excess (ee) is determined using chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase. Circular dichroism (CD) spectroscopy at 220–250 nm provides complementary stereochemical confirmation. Synthetic protocols should report catalytic systems (e.g., Ru-based catalysts) and reaction conditions (e.g., solvent, temperature) to ensure reproducibility .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported anti-inflammatory efficacy across in vitro and in vivo models?
Discrepancies often arise from differences in cell lines, dosing regimens, or metabolite stability . To address this:
- Standardize models using primary macrophages (e.g., RAW 264.7) with LPS-induced NO production assays .
- Perform pharmacokinetic studies (e.g., plasma half-life via LC-MS) to assess bioavailability in in vivo systems .
- Control for stereochemical degradation by storing this compound in anhydrous DMSO at -80°C to prevent racemization .
Q. How can multi-omics approaches elucidate this compound’s molecular targets in cancer cell apoptosis pathways?
Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment. For example:
- Use CRISPR-Cas9 knockout libraries to validate targets like microtubule-associated proteins or NF-κB regulators .
- Apply thermal proteome profiling (TPP) to detect ligand-induced protein stabilization, confirming direct binding interactions .
- Cross-reference findings with public databases (e.g., KEGG pathways) to map signaling networks affected by this compound .
Q. What experimental designs mitigate batch-to-batch variability in this compound’s bioactivity during large-scale fungal fermentation?
Implement quality-by-design (QbD) principles :
- Monitor critical process parameters (CPPs) like dissolved oxygen, agitation speed, and secondary metabolite profiles via inline Raman spectroscopy .
- Use design of experiments (DoE) to optimize media composition (e.g., glucose, nitrate ratios) for consistent titers .
- Validate biological activity through dose-response assays (e.g., IC50 in cytotoxicity models) for each batch .
Q. How do researchers reconcile conflicting data on this compound’s role in ROS modulation across different cell types?
Contradictions may stem from cell-specific redox environments or assay interference. Solutions include:
- Employing dual fluorogenic probes (e.g., DCFH-DA and MitoSOX) to distinguish cytoplasmic vs. mitochondrial ROS .
- Pre-treating cells with antioxidants (e.g., NAC) to isolate this compound’s direct effects from secondary oxidative stress .
- Reporting ROS quantification methods (e.g., flow cytometry vs. plate readers) to enable cross-study comparisons .
Methodological Notes
- Data Reproducibility : Always report NMR acquisition parameters (e.g., solvent, frequency) and LC-MS ionization settings to facilitate replication .
- Ethical Data Sharing : For clinical data, adhere to GDPR/IRB guidelines by anonymizing datasets and obtaining informed consent for secondary use .
- Statistical Rigor : Use multivariate analysis (e.g., PCA) to account for confounding variables in bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
